Cas no 7223-82-7 (2-Amino-N-(4-methylpiperazin-1-yl)benzamide)
2-Amino-N-(4-methylpiperazin-1-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-N-(4-methylpiperazin-1-yl)benzamide
- (2-aminophenyl)-N-(4-methylpiperazinyl)carboxamide
- SBB083272
- SEL12553268
- R6336
- ST51024149
- benzamide, 2-amino-N-(4-methyl-1-piperazinyl)-
- 2-Amino-N-(4-methylpiperazin-1-yl)benzamide
-
- MDL: MFCD03015448
- Inchi: 1S/C12H18N4O/c1-15-6-8-16(9-7-15)14-12(17)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3,(H,14,17)
- InChI Key: ZEWDOZLTISLLBR-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1N)NN1CCN(C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 263
- XLogP3: 0.6
- Topological Polar Surface Area: 61.6
2-Amino-N-(4-methylpiperazin-1-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A293365-250mg |
2-Amino-N-(4-methylpiperazin-1-yl)benzamide |
7223-82-7 | 250mg |
$ 275.00 | 2022-06-08 | ||
| TRC | A293365-500mg |
2-Amino-N-(4-methylpiperazin-1-yl)benzamide |
7223-82-7 | 500mg |
$ 450.00 | 2022-06-08 | ||
| TRC | A293365-1000mg |
2-Amino-N-(4-methylpiperazin-1-yl)benzamide |
7223-82-7 | 1g |
$ 720.00 | 2022-06-08 | ||
| Chemenu | CM524506-1g |
2-Amino-N-(4-methylpiperazin-1-yl)benzamide |
7223-82-7 | 97% | 1g |
$264 | 2022-08-31 | |
| abcr | AB410055-500 mg |
2-Amino-N-(4-methylpiperazin-1-yl)benzamide |
7223-82-7 | 500MG |
€254.60 | 2023-02-03 | ||
| abcr | AB410055-1 g |
2-Amino-N-(4-methylpiperazin-1-yl)benzamide |
7223-82-7 | 1g |
€322.50 | 2023-04-24 | ||
| abcr | AB410055-500mg |
2-Amino-N-(4-methylpiperazin-1-yl)benzamide; . |
7223-82-7 | 500mg |
€269.00 | 2025-04-16 | ||
| abcr | AB410055-1g |
2-Amino-N-(4-methylpiperazin-1-yl)benzamide; . |
7223-82-7 | 1g |
€317.00 | 2025-04-16 | ||
| A2B Chem LLC | AU95094-500mg |
2-Amino-n-(4-methylpiperazin-1-yl)benzamide |
7223-82-7 | >95% | 500mg |
$467.00 | 2024-04-19 | |
| A2B Chem LLC | AU95094-1g |
2-Amino-n-(4-methylpiperazin-1-yl)benzamide |
7223-82-7 | >95% | 1g |
$509.00 | 2024-04-19 |
2-Amino-N-(4-methylpiperazin-1-yl)benzamide Suppliers
2-Amino-N-(4-methylpiperazin-1-yl)benzamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-Amino-N-(4-methylpiperazin-1-yl)benzamide
Introduction to 2-Amino-N-(4-methylpiperazin-1-yl)benzamide (CAS No. 7223-82-7) and Its Emerging Applications in Chemical Biology
2-Amino-N-(4-methylpiperazin-1-yl)benzamide, identified by its Chemical Abstracts Service (CAS) number 7223-82-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its amide functional group and piperazine moiety, exhibits a unique structural framework that makes it a valuable scaffold for the development of bioactive agents. The combination of aromatic and heterocyclic components in its structure contributes to its versatile pharmacological properties, making it a subject of extensive investigation in drug discovery programs.
The 2-amino-N-(4-methylpiperazin-1-yl)benzamide core structure is derived from benzamide, a well-established pharmacophore in medicinal chemistry. The presence of the piperazine ring at the N-position introduces basicity and flexibility, which are critical for interactions with biological targets such as enzymes and receptors. This feature has been leveraged in the design of compounds with potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory conditions. The benzamide moiety, on the other hand, is known for its ability to modulate protein-protein interactions and enzyme activity, further enhancing the compound's biological relevance.
Recent advancements in computational chemistry and high-throughput screening have accelerated the exploration of 2-amino-N-(4-methylpiperazin-1-yl)benzamide derivatives. These studies have revealed promising leads for compounds that exhibit inhibitory effects on various disease-related targets. For instance, modifications to the piperazine ring have been shown to enhance binding affinity to serotonin receptors, making this class of compounds attractive for the development of novel antidepressants and anxiolytics. Additionally, structural analogs have demonstrated potential in modulating inflammatory pathways by interacting with cyclooxygenase (COX) enzymes.
The pharmacokinetic profile of 2-amino-N-(4-methylpiperazin-1-yl)benzamide has also been a focus of research. Studies indicate that this compound exhibits moderate solubility in water and lipids, suggesting a favorable balance between oral bioavailability and tissue distribution. Furthermore, metabolic stability studies have identified key positions within the molecule that can be optimized to improve half-life and reduce clearance rates. These insights have guided the synthesis of more stable analogs suitable for longer-term therapeutic use.
In vitro and in vivo studies have provided compelling evidence of the biological activity of 2-amino-N-(4-methylpiperazin-1-yl)benzamide. Preclinical trials have shown that certain derivatives exhibit anti-inflammatory properties by inhibiting nuclear factor kappa B (NF-κB) signaling pathways. This mechanism is particularly relevant for conditions such as rheumatoid arthritis and chronic inflammation, where NF-κB activation plays a central role. Moreover, animal models have demonstrated neuroprotective effects, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
The synthetic pathways for 2-amino-N-(4-methylpiperazin-1-yl)benzamide have been refined to ensure scalability and cost-effectiveness. Multi-step organic synthesis involving condensation reactions between appropriately substituted benzamides and 4-methylpiperazine derivatives are commonly employed. Advances in catalytic methods have further streamlined these processes, reducing reaction times and improving yields. These developments have made it feasible to produce larger quantities of the compound for both research purposes and potential clinical trials.
The integration of machine learning algorithms into drug discovery has significantly enhanced the design of 2-amino-N-(4-methylpiperazin-1-yl)benzamide derivatives. Predictive models based on structural features and known biological activities allow researchers to identify promising candidates with minimal experimental validation. This approach has led to the identification of novel analogs with enhanced potency and reduced side effects. Such innovations underscore the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists in advancing therapeutic solutions.
The future prospects for 2-amino-N-(4-methylpiperazin-1-yl)benzamide are bright, with ongoing research focusing on expanding its therapeutic applications. Investigating its role in metabolic disorders has emerged as a new frontier, with preliminary data suggesting interactions with enzymes involved in glucose metabolism. Additionally, exploring its potential as an antimicrobial agent is underway, given its ability to disrupt bacterial cell wall synthesis through targeted interactions with essential enzymes.
In conclusion,2-amino-N-(4-methylpiperazin-1-yl)benzamide (CAS No. 7223-82-7) represents a compelling scaffold for pharmaceutical development due to its versatile biological activities and favorable pharmacokinetic properties. The combination of traditional synthetic methods with cutting-edge computational techniques has unlocked new possibilities for designing next-generation bioactive agents. As research continues to uncover its full potential,this compound is poised to make significant contributions to human health across multiple therapeutic domains.
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